molecular formula C31H28N6O3S2 B2935178 N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 362506-95-4

N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2935178
CAS No.: 362506-95-4
M. Wt: 596.72
InChI Key: REARYONELMRKKZ-UHFFFAOYSA-N
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Description

N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a structurally complex heterocyclic compound featuring:

  • A 1,2,4-triazole core substituted with a 3-methylphenyl group and a methylene-linked furan-2-carboxamide moiety.
  • A sulfanyl-ethyl bridge connecting the triazole to a 4,5-dihydropyrazole ring, which is further substituted with a 4-methylphenyl group and a thiophen-2-yl group.
    This architecture integrates multiple pharmacophoric elements (triazole, pyrazole, thiophene, and furan) commonly associated with bioactivity in medicinal chemistry, such as kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N6O3S2/c1-20-10-12-22(13-11-20)25-17-24(27-9-5-15-41-27)35-37(25)29(38)19-42-31-34-33-28(18-32-30(39)26-8-4-14-40-26)36(31)23-7-3-6-21(2)16-23/h3-16,25H,17-19H2,1-2H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REARYONELMRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of SR-9009 is influenced by various environmental factors. For instance, the circadian rhythm, which SR-9009 significantly affects, is influenced by the day-night cycle

Biological Activity

N-{[4-(3-methylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Furan ring : Known for its role in various biological systems.
  • Triazole moiety : Commonly associated with antifungal and anticancer properties.
  • Pyrazole derivative : Exhibits anti-inflammatory and analgesic effects.

The IUPAC name signifies the complexity of the molecule, which suggests potential multifaceted interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing triazole and thiadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
    • A study highlighted that 1,3,4-thiadiazole derivatives exhibited potent antimicrobial activity, indicating the potential for this compound in treating infections .
  • Anticancer Properties :
    • The presence of the triazole ring is often linked to anticancer activity. Research has identified compounds that inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
    • Screening of drug libraries has revealed novel anticancer compounds with structures akin to this compound .
  • Anti-inflammatory Effects :
    • Compounds with pyrazole structures have been documented to possess anti-inflammatory properties. Studies have shown that these compounds can significantly reduce inflammation in animal models .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Amir et al. (2010)Synthesized 1,3,4-thiadiazole derivatives showing significant anti-inflammatory activity (up to 82.85%) .
Talath et al. (2019)Developed pyrazole-containing thiadiazoles with moderate antibacterial activity against Gram-positive bacteria .
Fayad et al. (2019)Identified novel anticancer compounds through screening that included triazole derivatives .

Synthesis Methods

The synthesis of N-{[4-(3-methylphenyl)-5... involves multiple steps:

  • Formation of the furan ring : Utilizing appropriate precursors under controlled conditions.
  • Introduction of the triazole moiety : Employing cyclization reactions involving azoles.
  • Functionalization with pyrazole and thiadiazole units : This can involve nucleophilic substitutions and coupling reactions.

Comparison with Similar Compounds

Structural Similarity Analysis

Structural analogs of the target compound are identified through Tanimoto coefficient-based similarity searches (threshold >0.8), which compare molecular fingerprints to quantify shared substructures . Key analogs include:

Compound Name / ID Shared Structural Features Tanimoto Score*
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole, thiophene, sulfanyl bridge ~0.85
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide Triazole, sulfanyl bridge, thiophene-carboxamide ~0.82
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid Thiophene, methylphenyl, heterocyclic carboxylate ~0.78

*Scores estimated based on methodology in .

  • Key Observations :
    • The triazole-thiophene-sulfanyl motif is a recurring feature in analogs, suggesting its importance in binding interactions .
    • Substitutions on the pyrazole or phenyl groups (e.g., 4-methylphenyl vs. 4-fluorophenyl) significantly alter physicochemical properties (e.g., logP, solubility) .
Bioactivity and Mode of Action

Bioactivity profiles of structurally similar compounds correlate with shared chemotypes :

  • Antimicrobial Activity : Analogs like N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to thiophene-triazole interactions with bacterial enzymes .
  • Kinase Inhibition : Compounds with pyrazole-triazole scaffolds (e.g., 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid ) inhibit cyclin-dependent kinases (CDKs) with IC50 values <1 µM .

Target Compound Predictions :

  • Molecular docking studies suggest the 4,5-dihydropyrazole moiety may enhance binding to ATP pockets in kinases, while the furan-carboxamide group could improve solubility .

Challenges :

  • Steric hindrance from the 4-methylphenyl and thiophen-2-yl groups may reduce reaction yields (<40% in analogs) .
  • Purification requires automated flash chromatography or HPLC due to structural complexity .

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